molecular formula C16H15Cl2NO2S B2932375 N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide CAS No. 339275-82-0

N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide

Cat. No. B2932375
CAS RN: 339275-82-0
M. Wt: 356.26
InChI Key: ZDLWZAAVGKXWLN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains elements such as carbon, hydrogen, nitrogen, sulfur, and chlorine. It seems to be a derivative of phenylthiourea and propanamide, both of which are organic compounds with various applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chlorophenyl groups would likely contribute to the overall polarity of the molecule, while the amide and sulfanyl groups could potentially participate in various types of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorophenyl groups could potentially increase its lipophilicity, while the amide group could participate in hydrogen bonding, affecting its solubility .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds, such as lercanidipine hydrochloride, involves complex multi-step processes including alkylation, reduction, and esterification, highlighting the importance of precise synthetic pathways in the development of pharmaceutical agents (Li Guo-ping, 2005).
  • Sulfanilamide derivatives have been synthesized and characterized, showing distinct molecular conformations and packing models. These compounds were analyzed for their thermal properties and crystal structures, emphasizing the role of structural analysis in understanding compound behavior (M. Lahtinen et al., 2014).

Biological Activities

  • N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and found to have potential antibacterial activity against both gram-negative and gram-positive bacteria. This study underscores the potential of chemical modifications to enhance biological activity (S. Z. Siddiqui et al., 2014).
  • Another study focused on the synthesis of new heterocyclic derivatives for evaluating drug candidates for Alzheimer’s disease, demonstrating the ongoing search for effective treatments for neurodegenerative disorders (A. Rehman et al., 2018).

Antimicrobial and Antitubercular Evaluation

  • The synthesis of formazans from certain bases showed moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting the exploration of novel antimicrobial agents (P. Sah et al., 2014).
  • A novel approach to synthesizing pyridine derivatives demonstrated potent anti-tubercular activity, indicating the potential for developing new treatments against tuberculosis (Ramaiyan Manikannan et al., 2010).

properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-2-hydroxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c1-16(21,10-22-14-8-4-12(18)5-9-14)15(20)19-13-6-2-11(17)3-7-13/h2-9,21H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLWZAAVGKXWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide

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